4-(1-Prop-2-ynylpiperidin-4-yl)pyridine
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Overview
Description
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine is a compound that features a piperidine ring substituted with a prop-2-ynyl group and a pyridine ring. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to yield the pyridine derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and efficiency. This can include the use of catalysts, microwave-assisted synthesis, and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce different functional groups into the piperidine or pyridine rings .
Scientific Research Applications
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridine: Another nitrogen-containing heterocycle with significant biological and chemical importance.
Dihydropyridine: A derivative of pyridine with notable pharmacological activities
Uniqueness
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1-prop-2-ynylpiperidin-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-9-15-10-5-13(6-11-15)12-3-7-14-8-4-12/h1,3-4,7-8,13H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXOKUFBKUBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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